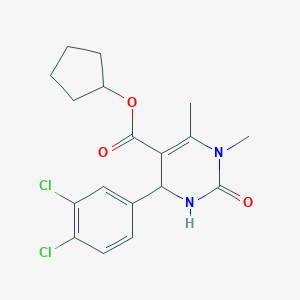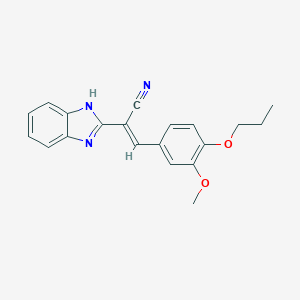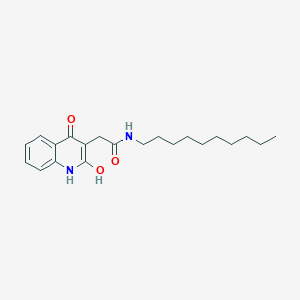
CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 3,4-dichlorobenzaldehyde in the presence of a base to form an intermediate, which is then reacted with urea and methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
Cyclopentyl 3,4-dichlorophenyl ketone: Shares the cyclopentyl and dichlorophenyl groups but differs in the functional groups attached to the pyrimidine ring.
3,4-Dichlorophenyl isocyanate: Contains the dichlorophenyl group but lacks the cyclopentyl and pyrimidine components.
Uniqueness
CYCLOPENTYL 4-(3,4-DICHLOROPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H20Cl2N2O3 |
|---|---|
分子量 |
383.3g/mol |
IUPAC名 |
cyclopentyl 6-(3,4-dichlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H20Cl2N2O3/c1-10-15(17(23)25-12-5-3-4-6-12)16(21-18(24)22(10)2)11-7-8-13(19)14(20)9-11/h7-9,12,16H,3-6H2,1-2H3,(H,21,24) |
InChIキー |
ZERPKGYMTHTQLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3CCCC3 |
正規SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1,1'-biphenyl]-4-yl-2-(1-naphthyl)-5-phenyl-1H-imidazole](/img/structure/B404458.png)

![2-(4-bromophenyl)-4,5-bis[4-(phenyloxy)phenyl]-1H-imidazole](/img/structure/B404461.png)
![Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B404465.png)
![2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol](/img/structure/B404466.png)




![1,3-dioxo-2-[(2,4,6-trichlorophenyl)amino]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B404472.png)
![2-[(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B404475.png)

